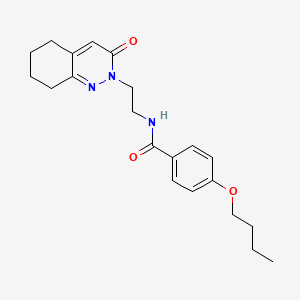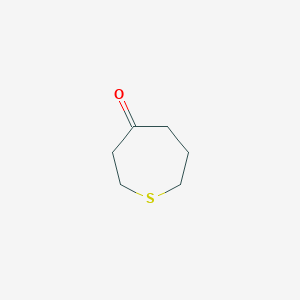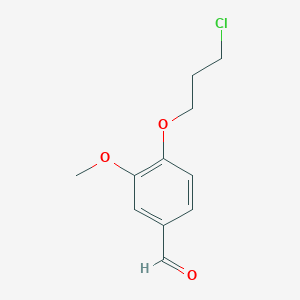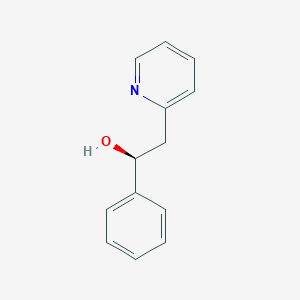
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide, also known as DFDOMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFDOMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide binds to the active site of carbonic anhydrase, preventing the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, resulting in a decrease in pH and subsequent inhibition of various physiological processes.
Biochemical and Physiological Effects
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has also been shown to reduce the activity of carbonic anhydrase in the brain, which may have potential therapeutic applications in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase. However, it also has limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several potential future directions for scientific research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide and its potential side effects.
Conclusion
In conclusion, 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide has several advantages and limitations for lab experiments and has several potential future directions for scientific research.
Métodos De Síntesis
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of methanesulfonyl chloride. Another method involves the reaction of 3,5-difluoroaniline with 4-hydroxytetrahydrofuran in the presence of triethylamine and methanesulfonyl chloride. The resulting product is then purified using column chromatography to obtain 1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide.
Propiedades
IUPAC Name |
1-(3,5-difluorophenyl)-N-(oxan-4-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-10-5-9(6-11(14)7-10)8-19(16,17)15-12-1-3-18-4-2-12/h5-7,12,15H,1-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALZNOYATPWCSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NS(=O)(=O)CC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluorophenyl)-N-(oxan-4-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

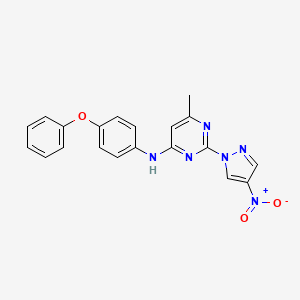
![(3-Fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456396.png)
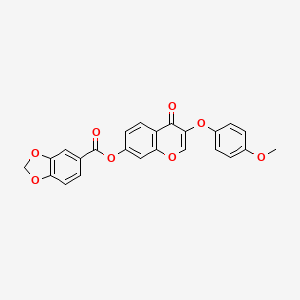
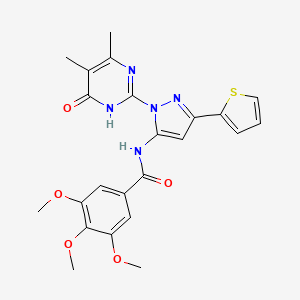
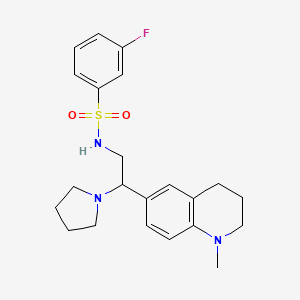
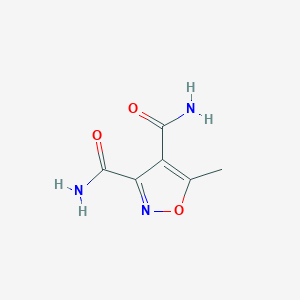
![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
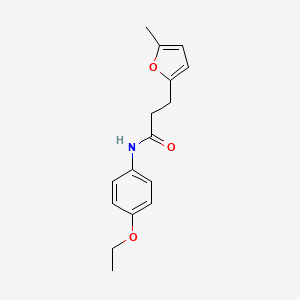
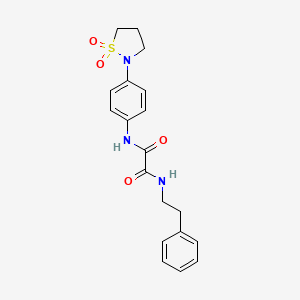
![N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2456408.png)
